molecular formula C15H12N2O3 B11944297 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione

2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione

Cat. No.: B11944297
M. Wt: 268.27 g/mol
InChI Key: BJICDFLREVNSMS-UHFFFAOYSA-N
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Description

2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole core, which is a bicyclic structure containing nitrogen, and a phenyl group substituted with a hydroxy group and an amino-methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the isoindole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione apart is its isoindole core, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[(4-hydroxyanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H12N2O3/c18-11-7-5-10(6-8-11)16-9-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-8,16,18H,9H2

InChI Key

BJICDFLREVNSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)O

Origin of Product

United States

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